molecular formula C7H6N2O3S B1403209 Benzo[d]isoxazole-5-sulfonic acid amide CAS No. 1783698-57-6

Benzo[d]isoxazole-5-sulfonic acid amide

Cat. No. B1403209
CAS RN: 1783698-57-6
M. Wt: 198.2 g/mol
InChI Key: HYSJXGOSPJYLHM-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-5-sulfonic acid amide is a chemical compound with the following structural formula: . It belongs to the isoxazole class of compounds and contains a sulfonamide functional group. The compound’s systematic name is derived from its core structure, which includes a benzo[d]isoxazole ring fused with a sulfonamide moiety.


Synthesis Analysis

The synthesis of This compound involves the modification of the 3-ethyl-benzo[d]isoxazole core by introducing sulfonamide substituents. Researchers have designed and synthesized 26 new compounds based on this core structure. These derivatives exhibit potent binding activities with the BRD4 protein, a key regulator of gene transcription . Crystal structures of some of these compounds in complex with BRD4(1) have been characterized to understand their binding patterns.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Cyclic Sulfonamides : Research demonstrated the synthesis of novel cyclic sulfonamides via the thermal Diels-Alder reaction of triene derivatives of buta-1,3-diene-1-sulfonic acid amide. This methodology was applied to create histamine H3 receptor antagonists, showcasing the compound's utility in synthesizing biologically active molecules (Greig, Tozer, & Wright, 2001).

  • C-H Amidation and Amination of Arenes : A Cu(II)-mediated process for the C-H amidation and amination of arenes using sulfonamides, including benzo[d]isoxazole derivatives, was developed. This technique is significant for the synthesis of a wide range of inhibitors, demonstrating the compound's versatility in creating complex organic molecules (Shang, Sun, Dai, & Yu, 2014).

  • Fluoroalkylative Aryl Migration : A study highlighted the use of fluoroalkylated benzo[d]thiazol-2-yl sulfones for fluoroalkylation and aryl migration in conjugated N-arylsulfonylated amides. This method points to novel pathways in the functionalization and modification of sulfonamide-based compounds (He, Tan, Ni, & Hu, 2015).

Catalysis and Organic Transformations

  • Organocatalysis : 2-Hydroxy-5-sulfobenzoic acid was used as an efficient organocatalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones under solvent-free conditions. This application underscores the role of benzo[d]isoxazole derivatives in facilitating environmentally friendly chemical reactions (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Material Science Applications

  • Ionic Liquids : The study of the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide for the separation of aromatic hydrocarbons from alkanes suggests potential applications of benzo[d]isoxazole derivatives in industrial separation processes and green chemistry (Arce, Earle, Rodríguez, & Seddon, 2007).

Mechanism of Action

Target of Action

1,2-Benzoxazole-5-sulfonamide, also known as Benzo[d]isoxazole-5-sulfonic acid amide, is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the target cells.

Biochemical Pathways

1,2-Benzoxazole-5-sulfonamide, through its interaction with its targets, can affect various biochemical pathways. Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that the compound can affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which could influence its bioavailability

Result of Action

The molecular and cellular effects of 1,2-Benzoxazole-5-sulfonamide’s action are dependent on its interaction with its targets and the biochemical pathways it affects. For instance, benzoxazole derivatives have been found to have potent anticancer activity , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Benzoxazole-5-sulfonamide. For instance, the presence of the compound in various environmental matrices due to its high resistance to biodegradation may lead to long residence times in both water and soil matrices This could potentially affect the compound’s bioavailability and efficacy

Future Directions

  • Drug Development : Compound 11r, a derivative of Benzo[d]isoxazole-5-sulfonic acid amide , shows promise as a lead compound for further drug development .

Biochemical Analysis

Biochemical Properties

Benzo[d]isoxazole-5-sulfonic acid amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind effectively with bromodomain-containing proteins such as BRD4, which are involved in the regulation of gene transcription . The interaction between this compound and BRD4 inhibits the expression of key oncogenes, thereby demonstrating its potential as a therapeutic agent in cancer treatment .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase and inducing apoptosis . Additionally, this compound affects the expression levels of oncogenes such as c-Myc and CDK6, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the bromodomains of BRD4, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes . This mechanism of action underscores its potential as a targeted therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that this compound maintains its inhibitory effects on gene expression and cell proliferation over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the proliferation of cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical factors in its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

properties

IUPAC Name

1,2-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSJXGOSPJYLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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